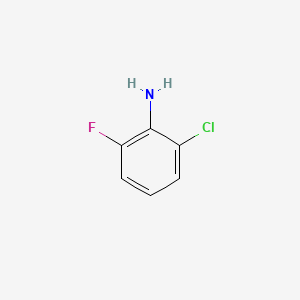

2-Fluor-5-Nitrobenzaldehyd

Übersicht

Beschreibung

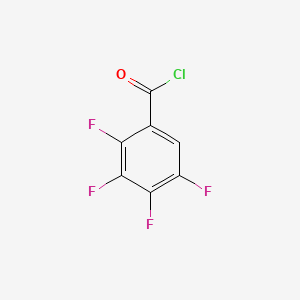

2-Fluoro-5-nitrobenzaldehyde, also known as 2FNB, is a versatile building block for organic synthesis. It is a useful starting material for the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and materials. It is also a useful intermediate for the synthesis of more complex compounds. The synthesis of 2FNB is relatively simple, and it is a stable compound.

Wissenschaftliche Forschungsanwendungen

Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Fluor-5-Nitrobenzaldehyd, mit Fokus auf sechs einzigartige Bereiche:

Organische Synthese

This compound wird in der organischen Synthese häufig als Zwischenprodukt eingesetzt. Seine einzigartige chemische Struktur, die sowohl ein Fluoratom als auch eine Nitrogruppe enthält, macht es zu einem wertvollen Baustein für die Herstellung komplexerer Moleküle. Forscher nutzen es zur Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient this compound als Vorläufer für die Synthese biologisch aktiver Moleküle. Seine Derivate werden auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender, antimikrobieller und Antikrebsaktivitäten. Die Fähigkeit der Verbindung, Fluor in Arzneimittelmoleküle einzubringen, kann ihre metabolische Stabilität und Bioverfügbarkeit verbessern .

Entwicklung von Agrochemikalien

This compound ist auch für die Entwicklung von Agrochemikalien von Bedeutung. Es wird verwendet, um Wirkstoffe in Pestiziden und Herbiziden zu synthetisieren. Das Vorhandensein der Nitrogruppe kann die biologische Aktivität dieser Verbindungen verstärken, wodurch sie wirksamer beim Schutz von Nutzpflanzen vor Schädlingen und Krankheiten sind .

Farbstoff- und Pigmentproduktion

Die Verbindung wird bei der Herstellung von Farbstoffen und Pigmenten eingesetzt. Ihre chemischen Eigenschaften ermöglichen es ihr, an Reaktionen teilzunehmen, die Farbstoffe mit wünschenswerten Eigenschaften wie Stabilität und Intensität erzeugen. Diese Farbstoffe werden in verschiedenen Industrien eingesetzt, darunter Textilien, Kunststoffe und Druckfarben .

Materialwissenschaft

In der Materialwissenschaft wird this compound verwendet, um funktionelle Materialien mit spezifischen Eigenschaften zu erzeugen. So kann es beispielsweise in Polymere eingearbeitet werden, um deren thermische und mechanische Eigenschaften zu verändern. Forscher erforschen seinen Einsatz bei der Entwicklung fortschrittlicher Materialien für Anwendungen in der Elektronik, Beschichtungen und Klebstoffen .

Analytische Chemie

Die Verbindung wird in der analytischen Chemie als Reagenz zum Nachweis und zur Quantifizierung bestimmter Substanzen eingesetzt. Ihre Reaktivität mit bestimmten funktionellen Gruppen macht sie in verschiedenen analytischen Techniken wie Chromatographie und Spektroskopie nützlich. Diese Anwendung ist entscheidend für die Qualitätskontrolle und Forschung in der chemischen und pharmazeutischen Industrie .

Safety and Hazards

2-Fluoro-5-nitrobenzaldehyde is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been known to interact with bacterial dna gyrase , which plays a crucial role in DNA replication.

Mode of Action

It’s known that the compound can participate in various organic synthesis reactions . The nitro group (-NO2) and the aldehyde group (-CHO) in the compound can undergo various chemical reactions, leading to changes in the compound and its targets.

Biochemical Pathways

It’s plausible that the compound could affect pathways involving dna replication, given the potential interaction with bacterial dna gyrase .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its potential interaction with bacterial dna gyrase , it could potentially interfere with DNA replication processes.

Action Environment

It’s known that the compound is a solid at 20°c , suggesting that temperature could potentially influence its state and, consequently, its action.

Biochemische Analyse

Biochemical Properties

2-Fluoro-5-nitrobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group and nitro substituent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic addition reactions with amino acids and peptides, forming Schiff bases. These interactions can alter the structure and function of proteins, potentially leading to enzyme inhibition or activation . Additionally, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels .

Cellular Effects

2-Fluoro-5-nitrobenzaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways . This can result in changes in gene expression, promoting the expression of antioxidant and detoxification enzymes. Furthermore, 2-Fluoro-5-nitrobenzaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2-Fluoro-5-nitrobenzaldehyde involves its interactions with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation . Additionally, the nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-nitrobenzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . Long-term exposure to 2-Fluoro-5-nitrobenzaldehyde can lead to cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression . In vitro and in vivo studies have shown that the compound can have long-term effects on cellular health and function .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-nitrobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully control the dosage of 2-Fluoro-5-nitrobenzaldehyde in experimental settings to avoid toxicity .

Metabolic Pathways

2-Fluoro-5-nitrobenzaldehyde is involved in various metabolic pathways, including those related to its reduction and oxidation. The compound can be reduced by cellular reductases to form reactive intermediates, which can further participate in redox reactions . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. Additionally, 2-Fluoro-5-nitrobenzaldehyde can interact with cofactors such as NADH and NADPH, affecting their availability and utilization in cellular processes .

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-nitrobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on cellular function . The distribution of 2-Fluoro-5-nitrobenzaldehyde within tissues can also influence its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-Fluoro-5-nitrobenzaldehyde can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress levels. The localization of 2-Fluoro-5-nitrobenzaldehyde within cells can also determine its interactions with specific biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFDFQEIRGULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

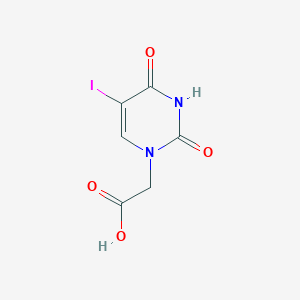

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370494 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-87-8 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27996-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

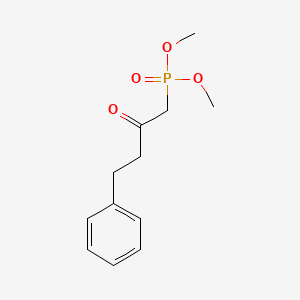

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

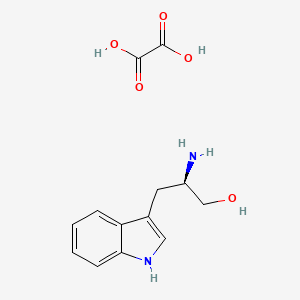

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)